N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an oxadiazole ring, and a pyrazine ring, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperazine Derivative: This step involves the reaction of 2-phenoxyethylamine with piperazine under controlled conditions to form the intermediate compound.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the oxadiazole ring.
Pyrazine Ring Formation: Finally, the compound is subjected to conditions that facilitate the formation of the pyrazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide: This compound shares the piperazine and methoxypropyl groups but lacks the oxadiazole and pyrazine rings.
N-(3-Methoxypropyl)-1,4-phenylenediamine dihydrochloride: This compound has a similar methoxypropyl group but differs in the core structure.
Uniqueness
N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its combination of three distinct ring systems (piperazine, oxadiazole, and pyrazine) and the presence of both methoxypropyl and phenoxyethyl groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3/c1-28-14-5-8-21-19-20(23-18-17(22-19)24-30-25-18)27-11-9-26(10-12-27)13-15-29-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLHFVNEXYMQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=NON=C2N=C1N3CCN(CC3)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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